molecular formula C7H8N4O B1403468 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 1256821-68-7

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1403468
CAS No.: 1256821-68-7
M. Wt: 164.16 g/mol
InChI Key: VJWKPLSJQMSZSL-UHFFFAOYSA-N
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Description

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a high-purity (95%) chemical building block supplied for research and development applications. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its close structural similitude to purine bases adenine and guanine, which allows it to interact effectively with a wide range of biological targets . The core pyrazolo[3,4-b]pyridine structure is a fused bicyclic heterocycle that serves as a versatile template for designing novel bioactive molecules. Researchers value this scaffold for its up to five diversity centers, which allow for a wide range of substituent combinations to optimize pharmacological properties and target different biological activities . This specific analogue, featuring amino and methoxy functional groups, is particularly useful in the synthesis of more complex molecules for pharmaceutical research. Pyrazolo[3,4-b]pyridine derivatives have demonstrated substantial pharmacological activities, making them key intermediates in the development of therapeutic agents. Published research highlights their relevance as potential antidepressant, anticancer, antiviral, antifungal, antioxidant, and antimicrobial agents . Furthermore, this scaffold has shown significant promise in the design of kinase inhibitors , including potent inhibitors of Tropomyosin Receptor Kinases (TRKs) , which are important targets in oncology. The structural versatility and proven bioactivity of this chemical class make this compound a valuable compound for researchers engaged in drug discovery and heterocyclic chemistry. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWKPLSJQMSZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system. Another method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the amino and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives is their role as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. Research has demonstrated that certain derivatives exhibit potent inhibitory effects against TRKA, making them potential candidates for treating TRK fusion-positive cancers. For instance, a study synthesized 38 novel TRKA inhibitors based on this scaffold, revealing significant anticancer effects both in vitro and in vivo .

Neurodegenerative Disease Research

The compound's ability to selectively bind to beta-amyloid plaques makes it a valuable tool in Alzheimer's disease research. Pyrazolo[3,4-b]pyridines have been shown to effectively stain amyloid plaques in brain slices from Alzheimer's patients, indicating their potential use as imaging probes for diagnosing this disease . The selective binding properties observed suggest that these compounds could facilitate the development of diagnostic tools or therapeutic agents aimed at mitigating the effects of amyloid accumulation.

Synthetic Pathways

The synthesis of this compound involves various methodologies that allow for structural modifications leading to diverse biological activities. Common synthetic routes include:

  • Wittig Reaction : This method employs stabilized ylides to yield high purity compounds with specific substituents that enhance biological activity.
  • Scaffold Hopping : A strategy used to explore novel derivatives by modifying the core structure while retaining essential pharmacophoric elements .

Structural Variability

The compound's structure allows for numerous substitutions at different positions (N1, C3, C4, C5, C6), which significantly influences its biological activity. A comprehensive analysis reveals that 46.83% of reported compounds are 4,6-disubstituted, highlighting a common pattern in medicinal applications .

Substitution PatternPercentage
4,6-disubstituted46.83%
5-monosubstituted22.04%
3,4,5-trisubstituted7.76%
Unsubstituted3.37%

In vitro and In vivo Studies

Extensive biological evaluations have been conducted to assess the efficacy of various derivatives of this compound:

  • TRKA Inhibition : Several studies report nanomolar inhibitory activities against TRKA mutants, indicating potential for drug development against resistant cancer forms .
  • Neuroprotective Effects : Compounds have shown promise in preclinical models for neuroprotection and cognitive enhancement due to their interactions with amyloid plaques .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives aimed at inhibiting FGFR kinases associated with various cancers. The study demonstrated that specific modifications led to enhanced selectivity and potency against these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Biological Activities References
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine (1256821-68-7) 3-NH₂, 5-OCH₃ 179.18 g/mol Enhanced lipophilicity; potential CNS activity
3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1186608-73-0) 3-CH₃, 5-NH₂ 163.17 g/mol Improved solubility; antimicrobial activity
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (79173-38-9) 6-CH₃, 3-NH₂ 163.17 g/mol Anticancer activity (kinase inhibition)
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine (893722-46-8) 5-Br, 3-Cl 232.46 g/mol Halogenated scaffold; antiviral potential
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (766515-35-9) 5-I, 1-CH₃, 3-NH₂ 314.06 g/mol Radioimaging applications; high reactivity
3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine (N/A) 3-Br, 5-piperidinyl 281.15 g/mol Enhanced target binding (e.g., enzyme inhibition)
Ethyl 4-(phenylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate (N/A) 4-phenylamino, 5-COOEt, 1-phenyl 387.42 g/mol Antiviral activity (herpes simplex virus)

Biological Activity

3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its diverse biological activities, particularly its role as a potential therapeutic agent in cancer and other diseases. This article explores its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

Molecular Formula: C7H8N4O
CAS Number: 1256821-68-7

The compound features a pyrazolo[3,4-b]pyridine core with an amino group and a methoxy substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, particularly cyclin-dependent kinases (CDKs) .

Target Interaction

This compound primarily targets cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK activity, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potential apoptosis in cancer cells .

Biochemical Pathways Affected

The inhibition of CDKs by this compound affects several downstream processes including:

  • DNA Replication: Disruption in the synthesis phase of the cell cycle.
  • Cell Division: Induction of cell cycle arrest at various checkpoints.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown promising results against triple-negative breast cancer (MDA-MB-231) with an IC50 value indicating effective cytotoxicity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-2311.00 ± 0.42
HEL (Erythroleukemia)1.50 ± 1.27
Vero (Normal)>25

Mechanistic Studies

Studies have demonstrated that the compound alters phosphorylation statuses of proteins involved in cell signaling pathways. This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anticancer properties .

Case Studies and Experimental Evidence

In laboratory settings, the stability and degradation of this compound have been evaluated to understand its long-term effects on cellular function. The compound remains stable under standard conditions but exhibits reduced activity over extended periods .

Additionally, dosage variations in animal models have shown that lower doses may yield therapeutic benefits while higher concentrations could lead to toxicity. This highlights the need for careful dosage optimization in potential clinical applications .

Applications in Drug Development

Given its structural characteristics and biological activity, this compound is being explored as a scaffold for developing new drugs targeting various diseases, particularly cancer and neurological disorders. Its ability to inhibit specific kinases positions it as a valuable candidate in medicinal chemistry .

Q & A

Q. What are the most reliable synthetic routes for constructing the pyrazolo[3,4-b]pyridine core in 3-amino-5-methoxy derivatives?

The pyrazolo[3,4-b]pyridine scaffold can be synthesized via multi-component reactions. For example, a three-component reaction involving 1,3-dicarbonyl compounds, α-bromoacetaldehyde acetal, and 3-methyl-1-phenyl-1H-pyrazol-5-amine under AlCl₃/KI catalysis yields polysubstituted pyrazolo[3,4-b]pyridines in moderate yields (53%) . Alternatively, one-pot strategies using acenaphthylene-1,2-dione and 1H-pyrazol-5-amine in acetic acid provide functionalized derivatives efficiently .

Q. How can the molecular structure of 3-amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives be confirmed experimentally?

Structural confirmation typically involves spectral analysis (e.g., ¹H/¹³C NMR, IR) combined with X-ray crystallography. For instance, in the synthesis of 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), ring-opening/closure reactions were validated via FT-IR, UV-Vis, and single-crystal X-ray diffraction . Quantum mechanical calculations (e.g., DFT) further support structural assignments by correlating experimental data with theoretical models .

Q. What are common substituent effects on the reactivity of pyrazolo[3,4-b]pyridine derivatives in nucleophilic reactions?

Substituents at the 3-amino and 5-methoxy positions influence electron density and steric hindrance. For example, electron-withdrawing groups at the 5-position enhance reactivity with N-nucleophiles, while bulky substituents may require catalytic systems (e.g., FeCl₃ in ethanol) to facilitate cyclization without isomer formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multi-component syntheses of pyrazolo[3,4-b]pyridines?

Catalyst screening and solvent selection are critical. A study using FeCl₃ (0.2 equiv) in ethanol achieved 89% yield for o-hydroxyphenylpyrazolo[3,4-b]pyridines, avoiding side products like chromenopyrazolo derivatives . Similarly, guanidinium hydrogen sulfate on Fe₃O₄ nanoparticles enabled pseudo-four-component reactions under mild conditions, enhancing both yield and recyclability .

Q. What methodologies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues for chiral drug discovery?

Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, achieving 85–99% enantioselectivity and gram-scale synthesis with 0.05 mol% catalyst loading . This method is pivotal for generating enantiopure intermediates in antiviral or enzyme inhibitor research .

Q. How do computational tools aid in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., using Discovery Studio) and DFT-based quantum studies assess interactions with biological targets like adenosine receptors or Trypanosoma cruzi enzymes. For example, derivatives with nitro or fluoro substituents showed enhanced antichagasic activity due to improved binding affinity to parasitic proteins .

Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing methoxy with bulkier alkoxy groups in pyrazolo[3,4-b]pyridines reduced antioxidant activity but improved antimalarial potency, highlighting the role of substituent polarity and steric effects .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing thermal stability and nonlinear optical (NLO) properties?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition points and phase transitions. For NLO properties, hyperpolarizability calculations via DFT (e.g., B3LYP/6-311++G(d,p)) predict second-order susceptibility, as demonstrated for HMBPP .

Q. How can solvent-free or green chemistry approaches improve sustainability in pyrazolo[3,4-b]pyridine synthesis?

Magnetic nanocatalysts (e.g., Fe₃O₄-supported guanidinium sulfate) enable solvent-free, one-pot syntheses with >90% recovery and reuse for ≥5 cycles . Microwave-assisted reactions also reduce reaction times and energy consumption in cyclization steps .

Q. What are the challenges in scaling up asymmetric syntheses of pyrazolo[3,4-b]pyridines, and how can they be mitigated?

Catalyst cost and product purification are major hurdles. Using low-loading chiral Rh(III) complexes (0.05 mol%) and continuous-flow systems can enhance scalability . Additionally, kinetic resolution techniques may bypass costly chromatographic separations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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